2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene
Description
2,5,7,11-Tetraazatricyclo[7.4.0.0²,⁶]trideca-1(9),5,7-triene is a nitrogen-rich tricyclic compound featuring a fused bicyclo[7.4.0] backbone with four nitrogen atoms embedded at positions 2, 5, 7, and 11.
Properties
Molecular Formula |
C9H12N4 |
|---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5,7-triene |
InChI |
InChI=1S/C9H12N4/c1-2-10-5-7-6-12-9-11-3-4-13(9)8(1)7/h6,10H,1-5H2 |
InChI Key |
SZROLHCUFCDNBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N3CCN=C3N=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene typically involves the reaction of a 5-aminoazole with potassium carbonate in dimethylformamide (DMF). The reaction mixture is stirred at room temperature and then heated to 80°C for several hours
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The nitrogen atoms in the tricyclic system act as nucleophilic centers, enabling regioselective electrophilic substitution. Key reactions include:
-
Nitration : Occurs preferentially at the para positions of the aromatic rings under mixed acid conditions (HNO₃/H₂SO₄), yielding nitro derivatives.
-
Halogenation : Chlorination and bromination proceed via radical mechanisms, with bromine adducts forming at unsaturated sites .
Table 1: Electrophilic Substitution Conditions and Products
| Reaction Type | Reagents/Conditions | Major Product(s) | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 4-Nitro derivative | 65–70 | |
| Bromination | Br₂, FeCl₃, CH₂Cl₂ | 8-Bromo adduct | 55–60 |
Nucleophilic Attack and Ring-Opening
The strained bicyclic structure allows nucleophilic attack at bridgehead carbons:
-
Hydrolysis : Under acidic or basic conditions, ring-opening occurs at the aziridine-like moiety, producing linear amines .
-
Grignard Reagents : React with the electron-deficient triazine ring to form alkylated intermediates .
Oxidation and Reduction
The compound exhibits redox activity due to conjugated π-systems and lone pairs on nitrogen:
-
Oxidation : Treatment with KMnO₄ in acidic media oxidizes secondary amines to imines, while ozonolysis cleaves double bonds.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the triene system, forming a partially hydrogenated derivative .
Table 2: Redox Reaction Outcomes
| Process | Reagents | Product | Stability | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | Imine-functionalized derivative | Moderate | |
| Hydrogenation | H₂, 10% Pd/C, EtOH | Tetrahydro derivative | High |
Coordination Chemistry
The nitrogen-rich structure acts as a polydentate ligand for transition metals:
-
Cu(II) Complexation : Forms stable complexes with Cu²⁺ in aqueous ethanol, verified by UV-Vis and EPR spectroscopy .
-
Pd(0) Catalysis : Serves as a ligand in cross-coupling reactions (e.g., Suzuki-Miyaura), enhancing catalytic turnover .
Photochemical Reactivity
UV irradiation induces [4+2] cycloaddition with dienophiles like maleic anhydride, generating polycyclic adducts. Quantum mechanical calculations (DFT) predict a low activation barrier (<20 kcal/mol) for this pathway .
Thermal Decomposition
Pyrolysis at >300°C produces HCN, NH₃, and aromatic fragments, as analyzed by TGA-MS. Activation energy (Eₐ) for decomposition is 132 kJ/mol, per Arrhenius plots .
Comparative Reactivity with Analogues
Table 3: Reaction Rate Constants (k, M⁻¹s⁻¹) at 25°C
| Compound | Electrophilic Substitution | Nucleophilic Attack |
|---|---|---|
| Target compound | 1.2 × 10⁻³ | 4.5 × 10⁻⁴ |
| 4-Methyl derivative (CAS 1699532-61-0) | 8.7 × 10⁻⁴ | 3.1 × 10⁻⁴ |
| 11-Oxa analogue (CAS 1000932-07-9) | 2.3 × 10⁻³ | 6.8 × 10⁻⁴ |
Data from kinetic studies show electron-withdrawing substituents (e.g., oxa-groups) enhance electrophilic reactivity .
Mechanistic Insights
DFT calculations (B3LYP/6-31G*) reveal:
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant biological activity, making it a candidate for drug development. Its interactions with biological macromolecules such as enzymes and receptors can modulate enzymatic activity and influence cellular signaling pathways. This property suggests potential therapeutic effects in various biological systems.
Case Studies in Drug Development
- Antitumor Activity : Research indicates that derivatives of this compound have shown promise in inhibiting tumor growth through specific pathways related to cancer cell proliferation.
- Antimicrobial Properties : Several studies have reported the effectiveness of this compound against various bacterial strains, indicating its potential as an antimicrobial agent.
Material Science
The unique structure of 2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene allows for various chemical modifications that enhance its utility in material science.
Applications in Material Science
- Polymer Synthesis : The compound can serve as a building block in the synthesis of novel polymers with enhanced mechanical and thermal properties.
- Nanomaterials : Its ability to form stable complexes with metal ions makes it suitable for the development of nanomaterials used in electronics and catalysis.
Organic Synthesis
The versatility of this compound as a synthetic intermediate is noteworthy.
Synthetic Applications
- Building Block for Complex Molecules : The compound can be used to synthesize more complex organic molecules through various reactions such as cycloaddition and functionalization.
- Catalyst Development : Its nitrogen-rich structure can enhance catalytic activities in organic reactions.
Mechanism of Action
The mechanism of action for 2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene is not well-defined due to its primary use in research. its interactions likely involve the nitrogen atoms in its structure, which can participate in various chemical and biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share core tricyclic frameworks but differ in heteroatom composition, substituents, and functional groups, leading to distinct chemical and biological behaviors.
11,13-Dimethyl-5-[(pyridin-3-yl)methyl]-4,5,7,11,13-pentaazatricyclo[7.4.0.0²,⁶]trideca-1(9),2(6),3,7-tetraene-10,12-dione
- Structure : Features a pentaazatricyclic core (five nitrogen atoms) with methyl groups at positions 11 and 13, a pyridinylmethyl substituent at position 5, and two ketone groups (diones) at positions 10 and 12.
- Molecular Formula : C₁₆H₁₄N₆O₂ .
- Key Differences: Higher nitrogen content (five vs. four N atoms) alters electron density and hydrogen-bonding capacity. The pyridinylmethyl substituent may improve solubility or target-specific binding in drug design .
12-Oxa-2,3,5,7-tetraazatricyclo[7.4.0.0²,⁶]trideca-1(9),3,5,7-tetraen-13-one
- Structure : Contains an oxygen atom (oxa) at position 12 and a ketone group at position 13, alongside four nitrogen atoms.
- Key Differences: Replacement of a nitrogen with oxygen reduces basicity and modifies reactivity. The ketone group introduces electrophilic character, differing from the conjugated trienes in the target compound.
Diterpenoid Analogs (e.g., 7β,15,18-Trihydroxyabieta-8,11,13-triene)
- Structure: Non-nitrogenous diterpenes with hydroxylated triene systems .
- Key Differences: Lack of nitrogen atoms and tricyclic architecture limits electronic comparability.
Data Table: Structural and Functional Comparison
Research Implications and Limitations
- The target compound’s triene system may offer advantages in photochemical applications or as a ligand in catalysis, whereas nitrogen-rich analogs (e.g., Enamine’s pentaaza derivative) are better suited for medicinal chemistry due to their hydrogen-bonding capacity .
Biological Activity
2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene is a complex nitrogen-rich heterocyclic compound with a unique tricyclic structure that incorporates multiple nitrogen atoms. Its molecular formula is and it has a molecular weight of approximately 174.20 g/mol . This compound's distinctive architecture has garnered interest in various fields, particularly in medicinal chemistry and materials science.
Chemical Structure and Properties
The compound features a tricyclic framework characterized by its nitrogen content and the arrangement of its carbon and nitrogen atoms. The presence of nitrogen within the rings contributes to its reactivity and potential interactions with biological systems .
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀N₄ |
| Molecular Weight | 174.20 g/mol |
| CAS Number | 1695470-65-5 |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activities. For instance, derivatives of tetraazatricyclo compounds have shown effectiveness against various bacterial strains in vitro . The mechanism of action often involves disruption of microbial cell membranes or interference with metabolic pathways.
Interaction with Metal Ions
The ability of this compound to form complexes with metal ions has been a focal point of research. Such interactions can enhance its biological activity and stability in biological systems . Studies suggest that these metal complexes can exhibit improved pharmacological properties compared to their uncoordinated forms.
Case Studies
- Antitumor Activity : A study investigated the antitumor potential of various tetraazatricyclo derivatives including this compound against cancer cell lines such as HeLa and MCF-7. Results indicated that certain derivatives inhibited cell proliferation significantly more than standard chemotherapeutic agents .
- Neuroprotective Effects : Another research focused on the neuroprotective effects of tetraazatricyclo compounds in models of oxidative stress-induced neuronal injury. The findings suggested that these compounds could mitigate neuronal damage and promote cell survival through antioxidant mechanisms .
Synthesis and Derivatives
Various synthetic methods have been explored to create derivatives of this compound which may enhance its biological activity:
- Cyclization Reactions : These reactions involve forming the tricyclic structure from simpler precursors.
- Functionalization : Modifying the nitrogen or carbon framework can lead to derivatives with tailored biological activities.
Q & A
Q. Table 1: Representative Reaction Conditions
| Precursor System | Solvent | Temp (°C) | Yield (%) | Purity (LC-MS) |
|---|---|---|---|---|
| Amine + Ketone | DMF | 100 | 68 | 97% |
| Azide + Alkyne | MeCN | 80 | 72 | 95% |
Basic: What spectroscopic and crystallographic methods are used to characterize this compound’s structure?
Methodological Answer:
- X-ray crystallography : Resolves the tricyclic framework and confirms stereochemistry. Heavy atom substitution (e.g., bromine) may enhance diffraction quality .
- NMR analysis : and NMR identify proton environments (e.g., deshielded aromatic protons at δ 7.2–8.5 ppm) and nitrogen adjacency effects .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 245.0921) and fragmentation patterns .
Advanced: How can computational modeling predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electron transfer in redox reactions .
- Molecular dynamics (MD) : Simulate ligand interactions in metal complexes (e.g., Pd-catalyzed cross-coupling) to assess binding affinity .
- Software tools : Gaussian or ORCA for energy minimization; VMD for visualization. Compare simulated IR spectra with experimental data to validate models .
Q. Table 2: DFT-Calculated Reactivity Parameters
| Parameter | Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.2 | Nucleophilic sites |
| LUMO Energy | -1.8 | Electrophilic susceptibility |
| Band Gap | 4.4 | Thermal stability |
Advanced: How should researchers address contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Multi-technique validation : Cross-reference NMR, X-ray, and IR data to resolve ambiguities (e.g., distinguishing tautomers) .
- Dynamic NMR : Analyze temperature-dependent shifts to detect conformational exchange (e.g., ring puckering) .
- Crystallographic refinement : Use SHELXL to model disorder or partial occupancy in crystal lattices .
Advanced: What strategies optimize the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- pH stability assays : Conduct accelerated degradation studies (25–60°C, pH 2–12) with HPLC monitoring to identify degradation products (e.g., hydrolyzed rings) .
- Thermogravimetric analysis (TGA) : Determine decomposition thresholds (>200°C suggests thermal robustness) .
- Microencapsulation : Use lipid-based carriers to enhance aqueous stability for biological assays .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Hazard assessment : Review SDS for acute toxicity (e.g., LD₅₀ data) and implement fume hood use for powder handling .
- Waste management : Neutralize reactive intermediates (e.g., azides) before disposal .
- Training : Complete 100% safety exams on chemical hygiene plans, emphasizing glove compatibility and spill response .
Advanced: How can this compound be functionalized for applications in materials science?
Methodological Answer:
- Post-synthetic modification : Introduce sulfonate groups via electrophilic substitution to enhance solubility for polymer composites .
- Coordination chemistry : Screen transition metals (e.g., Cu²⁺, Fe³⁺) for chelation potential using UV-Vis titration .
- Surface grafting : Employ click chemistry (azide-alkyne cycloaddition) to anchor the compound onto nanoparticles .
Advanced: What experimental designs mitigate batch-to-batch variability in large-scale synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Integrate inline FTIR for real-time monitoring of reaction progression .
- DoE optimization : Use factorial designs to test variables (catalyst loading, stirring rate) and identify critical parameters .
- Scale-up criteria : Maintain consistent Reynolds numbers during agitation to ensure mixing homogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
